

Roniciclib: Detailed Application Notes and Protocols for Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (BAY 1000394) is a potent, orally bioavailable, pan-cyclin-dependent kinase (CDK) inhibitor with significant anti-proliferative activity across a broad range of human cancer cell lines.[1][2] It targets key cell cycle and transcriptional CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9, leading to cell cycle arrest and apoptosis.[1][3] This document provides detailed application notes and experimental protocols for the use of Roniciclib in in vitro and in vivo preclinical research, with a focus on its solubility in Dimethyl Sulfoxide (DMSO) for experimental use. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties and Solubility

Roniciclib is a synthetic organic compound with a molecular weight of approximately 430.44 g/mol . For in vitro experiments, **Roniciclib** is most commonly dissolved in DMSO.

Table 1: Solubility of Roniciclib

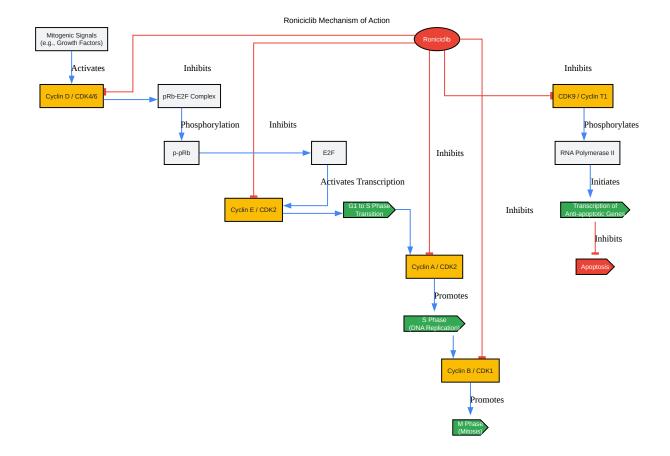


Property	Value	Source(s)
Recommended Solvent	Dimethyl Sulfoxide (DMSO)	[4]
Solubility in DMSO	≥ 250 mg/mL (approximately 580.80 mM)	[4]
Storage of Solid	-20°C	[4]
Storage of Stock Solution	-20°C or -80°C	[4]

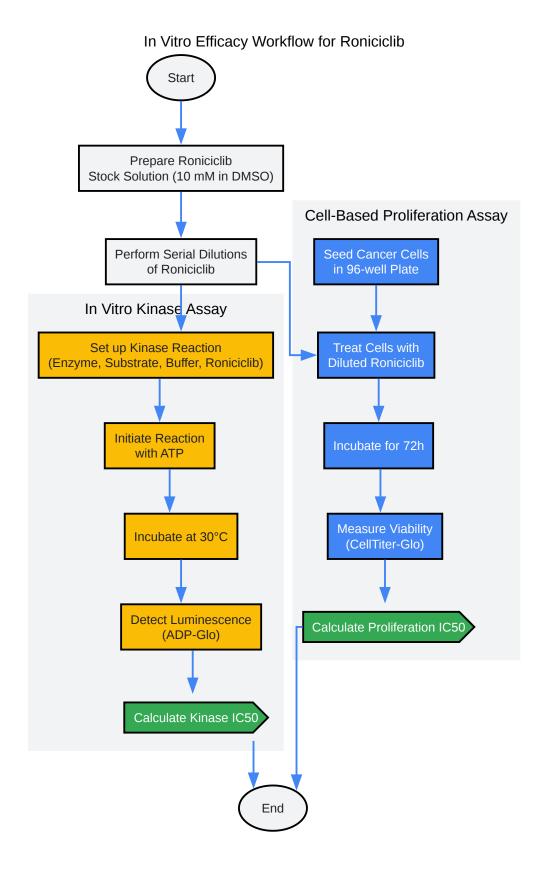
Mechanism of Action and Signaling Pathway

Roniciclib exerts its anti-cancer effects by inhibiting multiple cyclin-dependent kinases (CDKs) that are critical for cell cycle progression and transcription. By targeting CDKs, **Roniciclib** prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factor, thereby halting the cell cycle at the G1/S transition. Inhibition of transcriptional CDKs, like CDK9, leads to the downregulation of anti-apoptotic proteins, further contributing to tumor cell death.









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